molecular formula C8H8N4O3 B1418137 1H-pyrazolo[3,4-d]pyrimidine-1-propanoic acid, 4,5-dihydro-4-oxo- CAS No. 96096-10-5

1H-pyrazolo[3,4-d]pyrimidine-1-propanoic acid, 4,5-dihydro-4-oxo-

Cat. No. B1418137
CAS RN: 96096-10-5
M. Wt: 208.17 g/mol
InChI Key: RFLJNURDYJSWRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1H-pyrazolo[3,4-d]pyrimidine-1-propanoic acid, 4,5-dihydro-4-oxo-” is a derivative of the pyrazolo[3,4-d]pyrimidine class of compounds . These derivatives have been designed and synthesized to act as inhibitors for various biological targets. For instance, they have been used as epidermal growth factor receptor inhibitors (EGFRIs) and have shown potent anti-proliferative activities against certain cancer cells .


Synthesis Analysis

The synthesis of these derivatives involves the design and creation of new 1H-pyrazolo[3,4-d]pyrimidine derivatives . The synthesized derivatives were assessed for their in vitro anti-proliferative activities against A549 and HCT-116 cancer cells .


Molecular Structure Analysis

The molecular structure of these derivatives is based on the pyrazolo[3,4-d]pyrimidine scaffold . This scaffold has been identified as a promising lead for targeting various biological receptors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives include various processes that lead to the formation of the pyrazolo[3,4-d]pyrimidine scaffold . The derivatives were evaluated for their kinase inhibitory activities against wild EGFR (EGFR WT) .

Scientific Research Applications

Phosphodiesterase 5 (PDE5) Inhibitors

1H-Pyrazolo[4,3-d]pyrimidines have been identified as potent and selective second-generation inhibitors of phosphodiesterase 5 (PDE5). This class of compounds has demonstrated significant efficacy and selectivity in inhibiting PDE5, leading to the advancement of clinical candidates for treating conditions where PDE5 inhibition is beneficial (Tollefson et al., 2010). Additionally, modifications in the chemical structure, such as the substitution of 2-(2,2,2-trifluoroethoxy)ethyl at the 1 position, have led to more selective and potent PDE5 inhibitors (Tollefson et al., 2010).

Synthetic Approaches and Derivative Exploration

Research has also focused on developing general synthetic approaches to pyrazolo[4,3-d]pyrimidines. These approaches utilize aldehydes, arylideneanilines, carboxylic acids, and orthoesters as one-carbon units for bridging the two amino functions of 4-amino-1-alkyl-3-propylpyrazole-5-carboxamides, demonstrating the versatility in synthesizing this class of compounds (Reddy et al., 2005). Moreover, pyrazolo[1,5-a]pyrimidines have been explored for their anticancer potential and enzymatic inhibitory activity, indicating their significance in drug design and therapeutic applications (Arias-Gómez et al., 2021).

Anticancer and Enzymatic Inhibition

The pyrazolo[3,4-d]pyrimidines class, including derivatives like allopurinol, has been prepared through various synthetic routes, showing promise as antimetabolites and enzyme inhibitors. These compounds' structures have been confirmed by conversions into known compounds, alternative syntheses, and spectroscopic studies, underscoring their potential in medicinal chemistry (Hildick & Shaw, 1971).

Drug Delivery and Solubility Enhancement

One notable challenge with pyrazolo[3,4-d]pyrimidines is their poor aqueous solubility, which complicates their development as clinical drug candidates. To address this, research has focused on improving solubility and pharmacokinetic properties through nanosystem approaches, such as developing albumin nanoparticles and liposomes for drug delivery. These efforts have shown promising results in enhancing solubility and bioavailability, potentially paving the way for these compounds' clinical application (Vignaroli et al., 2016).

Future Directions

The future directions for research on these derivatives could involve further optimization of their chemical structure to enhance their biological activity and selectivity for their target receptors. Additionally, more in-depth studies could be conducted to better understand their mechanism of action and potential therapeutic applications .

properties

IUPAC Name

3-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3/c13-6(14)1-2-12-7-5(3-11-12)8(15)10-4-9-7/h3-4H,1-2H2,(H,13,14)(H,9,10,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLJNURDYJSWRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C2=C1C(=O)NC=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349121
Record name SBB019117
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propanoic acid

CAS RN

96096-10-5
Record name SBB019117
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-pyrazolo[3,4-d]pyrimidine-1-propanoic acid, 4,5-dihydro-4-oxo-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1H-pyrazolo[3,4-d]pyrimidine-1-propanoic acid, 4,5-dihydro-4-oxo-
Reactant of Route 3
Reactant of Route 3
1H-pyrazolo[3,4-d]pyrimidine-1-propanoic acid, 4,5-dihydro-4-oxo-
Reactant of Route 4
Reactant of Route 4
1H-pyrazolo[3,4-d]pyrimidine-1-propanoic acid, 4,5-dihydro-4-oxo-
Reactant of Route 5
Reactant of Route 5
1H-pyrazolo[3,4-d]pyrimidine-1-propanoic acid, 4,5-dihydro-4-oxo-
Reactant of Route 6
Reactant of Route 6
1H-pyrazolo[3,4-d]pyrimidine-1-propanoic acid, 4,5-dihydro-4-oxo-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.